4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole
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Overview
Description
4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole is an organic compound that features a pyrazole ring substituted with a bromine atom and a 1,3-dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole typically involves the reaction of 4-bromo-1H-pyrazole with a suitable 1,3-dioxolane derivative. One common method includes the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst to introduce the bromine atom at the desired position on the pyrazole ring. The 1,3-dioxolane moiety can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated pyrazoles.
Scientific Research Applications
4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the 1,3-dioxolane moiety can influence the compound’s binding affinity and selectivity towards its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-((1,3-Dioxolan-2-yl)methyl)-1H-pyrazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-1H-pyrazole: Lacks the 1,3-dioxolane moiety, affecting its solubility and chemical properties.
1,3-Dioxolan-2-ylmethyl derivatives: Compounds with similar dioxolane moieties but different core structures .
Uniqueness: 4-Bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole is unique due to the combination of the bromine atom and the 1,3-dioxolane moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-1-(1,3-dioxolan-2-ylmethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-3-9-10(4-6)5-7-11-1-2-12-7/h3-4,7H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAWSZWIONWQML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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